molecular formula C15H10N6OS B258202 17,18-dimethyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one

17,18-dimethyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one

Katalognummer: B258202
Molekulargewicht: 322.3 g/mol
InChI-Schlüssel: RZINTXFAINXRCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of tetraazolo-thieno-pyrimido-phthalazines, which are known for their diverse biological activities and potential therapeutic applications.

Eigenschaften

Molekularformel

C15H10N6OS

Molekulargewicht

322.3 g/mol

IUPAC-Name

17,18-dimethyl-16-thia-1,2,3,4,5,14-hexazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one

InChI

InChI=1S/C15H10N6OS/c1-7-8(2)23-14-11(7)15(22)20-12(16-14)9-5-3-4-6-10(9)13-17-18-19-21(13)20/h3-6H,1-2H3

InChI-Schlüssel

RZINTXFAINXRCC-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C5=NN=NN53)C

Kanonische SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C5=NN=NN53)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno-pyrimidine derivatives with azide compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to accommodate larger quantities of reactants. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-thiadiazoles: Known for their antimicrobial and anticancer activities.

    Thioamides: Used in the synthesis of various heterocyclic compounds.

    5-arylazothiazoles: Investigated for their potential as antimicrobial agents.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Studied for their diverse pharmacological activities.

Uniqueness

10,11-dimethyl-12H-tetraazolo[5,1-a]thieno[2’,3’:4,5]pyrimido[1,2-c]phthalazin-12-one stands out due to its unique tetraazolo-thieno-pyrimido-phthalazine structure, which imparts distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.